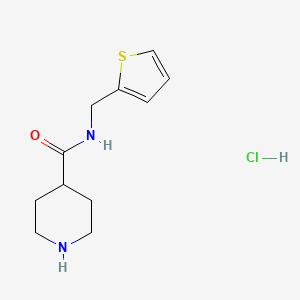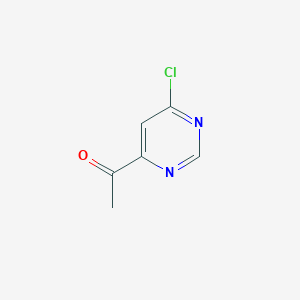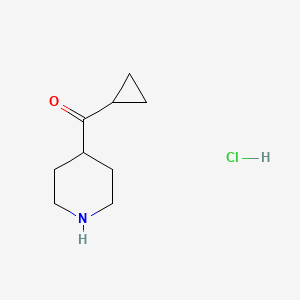
(R)-N-Methyl-N-(tetrahydrofuran-3-yl)-azetidin-3-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-N-Methyl-N-(tetrahydrofuran-3-yl)-azetidin-3-amine dihydrochloride is a chemical compound with potential applications in various fields of scientific research, including chemistry, biology, and medicine. This compound features a tetrahydrofuran ring, a nitrogen atom, and a methyl group, making it a versatile molecule for different chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, often involving the reaction of tetrahydrofuran derivatives with appropriate amines and methylating agents under controlled conditions. One common method involves the reaction of tetrahydrofuran-3-ylamine with methyl iodide in the presence of a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle the specific reagents and conditions required. The process would be optimized for yield, purity, and cost-effectiveness, ensuring consistent production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reactions with alkyl halides in the presence of a base.
Addition: Reactions with alkenes or alkynes using catalysts like palladium or platinum.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
Addition: Formation of cycloadducts or other complex structures.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. In receptor binding, it may interact with specific receptors, triggering a biological response.
Molecular Targets and Pathways Involved:
Enzymes: Specific enzymes that the compound may inhibit.
Receptors: Receptors that the compound may bind to.
Pathways: Biological pathways that are affected by the compound's activity.
Comparaison Avec Des Composés Similaires
(S)-N-Methyl-N-(tetrahydrofuran-3-yl)-azetidin-3-amine dihydrochloride
N-Methyl-N-(tetrahydrofuran-2-yl)-azetidin-3-amine dihydrochloride
N-Methyl-N-(tetrahydrofuran-3-yl)-piperidin-3-amine dihydrochloride
This compound's unique structure and properties make it a valuable tool in scientific research and potential applications in various fields. Its versatility and reactivity allow for a wide range of uses, making it an important compound for further study and development.
Propriétés
Numéro CAS |
1403763-30-3 |
|---|---|
Formule moléculaire |
C8H17ClN2O |
Poids moléculaire |
192.68 g/mol |
Nom IUPAC |
N-methyl-N-[(3R)-oxolan-3-yl]azetidin-3-amine;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c1-10(8-4-9-5-8)7-2-3-11-6-7;/h7-9H,2-6H2,1H3;1H/t7-;/m1./s1 |
Clé InChI |
CNKRKTYXLYTSBE-OGFXRTJISA-N |
SMILES |
CN(C1CCOC1)C2CNC2.Cl.Cl |
SMILES isomérique |
CN([C@@H]1CCOC1)C2CNC2.Cl |
SMILES canonique |
CN(C1CCOC1)C2CNC2.Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7-Chloroimidazo[1,2-A]pyridin-2-amine](/img/structure/B1430967.png)

![1-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)-N-methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine](/img/structure/B1430969.png)
![Methyl 6-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,5-dichloropyrimidine-4-carboxylate](/img/structure/B1430970.png)
![6-Chloroimidazo[1,5-A]pyridine](/img/structure/B1430976.png)

![7-Oxaspiro[3.5]nonan-1-one](/img/structure/B1430979.png)
